プロスタグランジンF1α

概要

説明

プロスタグランジン F1αは、6-ケト-プロスタグランジン F1αとしても知られており、プロスタサイクリン(プロスタグランジン I2)の安定代謝物です。これは、すべての哺乳類に非常に少量見られる生理活性化合物です。 ヒト血漿中、プロスタグランジン F1αの濃度は通常、ミリリットルあたり50ピコグラム未満です 。 この化合物は、血管拡張、血小板凝集の阻害、炎症反応の調節など、さまざまな生理学的プロセスにおいて重要な役割を果たしています .

科学的研究の応用

Prostaglandin F1alpha has a wide range of scientific research applications, including:

作用機序

プロスタグランジン F1αは、標的細胞の表面にある特定の受容体と相互作用することにより効果を発揮します。 これは主にプロスタサイクリン受容体に作用し、血管拡張、血小板凝集の阻害、および炎症反応の調節をもたらす細胞内シグナル伝達経路の活性化につながります 。 この化合物の効果は、標的細胞内の環状アデノシン一リン酸(cAMP)レベルの上昇によって媒介されます .

類似の化合物との比較

類似の化合物

プロスタグランジン F2α: 平滑筋収縮と生殖機能の調節における役割で知られる、プロスタグランジンファミリーの別のメンバーです。

プロスタグランジン D2: 睡眠、アレルギー反応、および炎症の調節に関与しています。

プロスタグランジン E1: 血管拡張と抗炎症特性で知られています。

プロスタグランジン F1αの独自性

プロスタグランジン F1αは、プロスタサイクリンの代謝物としての安定性と、血管拡張および血小板凝集の阻害における重要な役割により、ユニークです 。 他のプロスタグランジンとは異なり、プロスタグランジン F1αは、プロスタサイクリン生成のマーカーとして特異的に使用され、心臓血管の健康において明確な臨床応用があります .

生化学分析

Biochemical Properties

Prostaglandin F1alpha is involved in a host of biological research areas due to its role in vascular and smooth muscle activity . It is often studied for its effects on vasodilation and the modulation of blood flow . It is also of interest in studies investigating smooth muscle contraction, where it provides insights into the mechanisms governing gastrointestinal, uterine, and bronchial function .

Cellular Effects

Prostaglandin F1alpha controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling, which includes Prostaglandin F1alpha, is implicated in numerous disease states .

Molecular Mechanism

Prostaglandin F1alpha signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . This review focuses on the expression, characterization, regulation, and mechanism of action of prostanoid receptors with particular emphasis on human isoforms .

Temporal Effects in Laboratory Settings

Prostaglandin F1alpha is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1alpha . Prostaglandin F1alpha is excreted directly into the urine . Prostaglandin F1alpha contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .

Dosage Effects in Animal Models

In veterinary science, prostaglandins including Prostaglandin F1alpha have been used as agents capable of affecting the breeding and treatment of infertility in larger domestic species . The effects of Prostaglandin F1alpha vary with different dosages in animal models .

Metabolic Pathways

Prostaglandin F1alpha is a putative metabolite of dihomo-gamma-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway . Both Prostaglandin F1alpha and PGF2alpha have been shown to act as priming pheromones for male Atlantic salmon with a threshold concentration of 10-11 M .

準備方法

合成経路と反応条件

プロスタグランジン F1αは、プロスタサイクリン(プロスタグランジン I2)の非酵素的加水分解によって合成できます。 プロスタサイクリンの生成は、通常、プロスタグランジン F1αのレベルを測定することによって監視されます。これは、プロスタサイクリンは血漿中の半減期が非常に短く(約60分)、バッファー中ではさらに短いため(2〜3分)です 。合成経路には、制御された条件下でのプロスタサイクリンの水和が含まれており、プロスタグランジン F1αが得られます。

工業生産方法

プロスタグランジン F1αの工業生産には、高速液体クロマトグラフィー(HPLC)、ガスクロマトグラフィー/質量分析(GC/MS)、ラジオイムノアッセイ、または酵素イムノアッセイ技術を使用して、血清、尿、組織培養培地などの生物学的流体から化合物を測定および単離することが含まれます .

化学反応の分析

反応の種類

プロスタグランジン F1αは、以下を含むさまざまな化学反応を起こします。

酸化: プロスタグランジン F1αは酸化されて、酸化ホスファチジン酸(PA(PGF1α/2:0)など)を生成できます.

還元: この化合物は還元されて、テトラノル-プロスタグランジン F1αなど、さまざまな代謝物を生成できます.

置換: プロスタグランジン F1αは置換反応に関与し、官能基が他の基に置き換えられます。

一般的な試薬と条件

プロスタグランジン F1αの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応の条件には、通常、制御された温度、pHレベル、および所望の変換を促進するための特定の溶媒の存在が含まれます。

生成される主な生成物

プロスタグランジン F1αの反応から生成される主な生成物には、酸化ホスファチジン酸、テトラノル-プロスタグランジン F1αなどの還元された代謝物、およびさまざまな置換誘導体が含まれます .

科学研究アプリケーション

プロスタグランジン F1αは、以下を含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Prostaglandin F2alpha: Another member of the prostaglandin family, known for its role in smooth muscle contraction and regulation of reproductive functions.

Prostaglandin D2: Involved in the regulation of sleep, allergic responses, and inflammation.

Prostaglandin E1: Known for its vasodilatory and anti-inflammatory properties.

Uniqueness of Prostaglandin F1alpha

Prostaglandin F1alpha is unique due to its stable nature as a metabolite of prostacyclin and its significant role in vasodilation and inhibition of platelet aggregation . Unlike other prostaglandins, prostaglandin F1alpha is specifically used as a marker for prostacyclin production and has distinct clinical applications in cardiovascular health .

生物活性

Prostaglandin F1α (PGF1α) is a significant eicosanoid derived from arachidonic acid, playing a crucial role in various physiological processes. This article delves into its biological activities, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of Prostaglandin F1α

Prostaglandins are lipid compounds that exert their effects locally through receptor-mediated pathways. PGF1α is known for its diverse biological activities, including the modulation of smooth muscle contraction, cytoprotection of mucosal tissues, and involvement in vascular functions.

Receptor Interaction:

PGF1α primarily interacts with specific prostaglandin receptors (e.g., EP and FP receptors), which are G-protein coupled receptors. Activation of these receptors leads to various intracellular signaling cascades, influencing cellular responses such as contraction, secretion, and inflammation.

Physiological Effects:

- Smooth Muscle Contraction: PGF1α induces contraction in various smooth muscle types, including those in the gastrointestinal tract and uterus. It acts in opposition to Prostaglandins E (e.g., PGE1), which typically promote relaxation .

- Cytoprotection: PGF1α protects gastric mucosal tissues from damage due to ulcerogenic agents by enhancing mucosal blood flow and promoting epithelial cell proliferation .

- Vasodilation and Platelet Aggregation: While PGF1α itself is not primarily a vasodilator like its counterpart prostacyclin (PGI2), it can influence vascular tone indirectly through its metabolites .

Clinical Implications

Role in Disease States:

- Pulmonary Hypertension: PGF1α and its stable metabolite 6-keto-PGF1α have been studied as potential biomarkers for monitoring pulmonary arterial hypertension. Elevated levels correlate with disease severity and treatment response .

- Pre-eclampsia: Studies have shown altered urinary excretion of 6-keto-PGF1α in pre-eclampsia cases, indicating its potential role in pregnancy-related hypertensive disorders .

Table 1: Biological Activities of Prostaglandin F1α

Table 2: Clinical Studies Involving Prostaglandin F1α

Case Studies

Case Study 1: Pulmonary Hypertension Management

In a clinical trial involving patients with primary pulmonary hypertension, the administration of PGF1α analogs showed improved hemodynamic parameters. The concentration of 6-keto-PGF1α was used as a biomarker to assess treatment efficacy, demonstrating significant correlations with patient outcomes .

Case Study 2: Pre-eclampsia Monitoring

A cohort study measured urinary excretion levels of 6-keto-PGF1α before and after the onset of pre-eclampsia in pregnant women. Results indicated that lower excretion levels were associated with the onset of hypertensive symptoms, suggesting a potential role for PGF1α in monitoring pregnancy complications .

特性

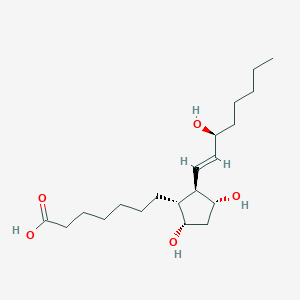

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339475 | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-62-0 | |

| Record name | PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN F1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin F1a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。